![molecular formula C13H15ClN2O B1349096 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 93187-18-9](/img/structure/B1349096.png)
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 3-Cl-NIPEA, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It has been used in a variety of laboratory experiments and clinical studies, and has shown promise in the development of new treatments for a variety of medical conditions.
Scientific Research Applications
Synthesis and Characterization
Compounds structurally similar to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods. For instance, a compound was prepared by reacting tryptamine with flurbiprofen, demonstrating applications in SARS-CoV-2 treatment trials. The synthesis process involved N,N'-Dicyclohexylcarbodiimide as a coupling agent, with comprehensive analysis through 1H, 13C-NMR, UV, IR, and mass spectral data (Manolov et al., 2020).
Potential for Therapeutic Applications
Several studies focus on the therapeutic potentials of indole derivatives, including their roles as urease inhibitors, α-amylase inhibitors, and in immunosuppressive activities. For example, novel indole-based hybrid oxadiazole scaffolds were found to be potent urease inhibitors, suggesting a valuable therapeutic approach in drug design programs (Nazir et al., 2018). Another study synthesized derivatives to evaluate their effectiveness as α-amylase inhibitors, highlighting significant activity comparable to standards (Mathew et al., 2015).
Immunological Research
The synthesis of N-aryl-3-(indol-3-yl)propanamides has shown promising results in immunosuppressive activities, indicating potential applications in developing treatments for conditions involving immune system regulation (Giraud et al., 2010).
Antibacterial and Antimicrobial Activities
Compounds with structures related to this compound have been explored for their antibacterial and antimicrobial properties. Research in this area contributes to the identification of new therapeutic agents that could combat resistant strains of bacteria and fungi (Attaby et al., 2007).
Enzyme Inhibition for Drug Discovery
The inhibition of enzymes such as urease and α-amylase by indole derivatives opens up pathways for drug discovery and the development of treatments for diseases related to enzyme dysfunction. These studies highlight the importance of structural variations in enhancing inhibitory activity and specificity (Nazir et al., 2018); (Mathew et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide are currently unknown. This compound is a subject of ongoing research, and its specific targets within the body are yet to be identified .
Mode of Action
As with its targets, the specific interactions this compound has with its targets and the resulting changes are still under investigation .
Biochemical Pathways
It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Its impact on bioavailability is also currently unknown .
Result of Action
As research progresses, we will gain a better understanding of how this compound affects cells and molecules within the body .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXWASJTNADKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343283 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93187-18-9 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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